2-Benzofuranglyoxylaldehyde
Overview
Description
Scientific Research Applications
Benzofuran Derivatives: Therapeutic and Biological Significance
Benzofuran derivatives, including compounds like 2-Benzofuranglyoxylaldehyde, have been widely recognized for their significant therapeutic and biological potential. Their applications span across various fields of pharmaceuticals, agriculture, and polymer industries due to their diverse biological activities. This review delves into the scientific research applications of this compound by exploring its therapeutic significance and biological roles.
Therapeutic Applications
The therapeutic potential of benzofuran derivatives is vast, with several studies highlighting their effectiveness in treating a multitude of diseases. These compounds have demonstrated pronounced anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The structural presence of the benzofuran nucleus in numerous bioactive natural and synthetic compounds underscores its importance in pharmaceutical applications. Recent developments have identified benzofuran derivatives as potent inhibitors against various diseases, viruses, fungi, microbes, and enzymes, suggesting their potential as pro-drugs in future therapeutic interventions (Dawood, 2019).
Biological Activities
The biological activities of benzofuran compounds are equally remarkable. Studies have shown that most benzofuran compounds exhibit strong anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their natural occurrence and the discovery of novel benzofuran compounds with significant biological activities make them potential lead compounds for natural drug development. Innovative methods for constructing benzofuran rings have also been discovered, enhancing the synthesis of complex benzofuran derivatives for further biological evaluation (Miao et al., 2019).
Antimicrobial Applications
Benzofuran and its derivatives have emerged as a scaffold of choice for designing antimicrobial agents active toward clinically approved targets. Their unique structural features and broad array of biological activities position benzofuran as a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates. The development of new drugs leveraging the benzofuran scaffold focuses on creating antimicrobial agents with potent activity against various microbial diseases (Hiremathad et al., 2015).
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAVOKJKWKKIGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596551 | |
Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40749-31-3 | |
Record name | (1-Benzofuran-2-yl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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